molecular formula C24H23N3O5S2 B2875975 N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 921550-47-2

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2875975
CAS RN: 921550-47-2
M. Wt: 497.58
InChI Key: WPHUZPXVBJHGPJ-UHFFFAOYSA-N
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Description

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor. This compound has been extensively studied for its potential therapeutic applications in various neurological disorders.

Scientific Research Applications

Potential as Anti-Inflammatory and Analgesic Agents

Studies have shown that compounds related to the structure of N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide have been synthesized with the aim of discovering new anti-inflammatory and analgesic agents. For instance, novel benzodifuranyl derivatives have demonstrated significant cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2) inhibitory activities, along with notable analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).

Antiproliferative and Antimicrobial Properties

Further research into 4-methoxy and 4,9-dimethoxy-5-substituted derivatives has revealed their moderate DPPH radical-scavenging activity and significant in vitro antiproliferative activity against various cancer cell lines, indicating potential applications in cancer treatment (El-Sawy et al., 2013). Additionally, new pyridine derivatives have shown considerable antibacterial activity, suggesting their use as antimicrobial agents (Patel & Agravat, 2009).

Gastrointestinal Prokinetic Activity

Benzamide derivatives with modifications, including piperidine groups, have been synthesized to evaluate their gastrointestinal prokinetic activities. These compounds have shown promise as novel prokinetic agents with potential applications in enhancing gastric emptying and increasing the frequency of defecation, indicating their utility in treating gastrointestinal motility disorders (Sonda et al., 2004).

properties

IUPAC Name

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S2/c1-31-20-7-5-6-17-14-21(32-22(17)20)19-15-33-24(25-19)26-23(28)16-8-10-18(11-9-16)34(29,30)27-12-3-2-4-13-27/h5-11,14-15H,2-4,12-13H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHUZPXVBJHGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

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